Cas no 934342-48-0 (2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile boronate ester widely used in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane framework ensures excellent shelf life and handling stability, while the methoxypropene substituent enhances reactivity in palladium-catalyzed transformations. This compound is particularly valuable for introducing alkenyl groups into aromatic systems, enabling efficient synthesis of complex organic intermediates. Its high purity and consistent performance make it a reliable choice for pharmaceutical and materials science applications. The tetramethyl substitution further contributes to improved solubility in common organic solvents, facilitating straightforward reaction conditions. Suitable for both academic and industrial settings, it offers a robust solution for advanced C-C bond formation.
2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
934342-48-0 structure
Product Name:2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:934342-48-0
MF:C10H19BO3
MW:198.067063570023
MDL:MFCD05664297
CID:1980199
PubChem ID:53399113
Update Time:2025-06-15

2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methoxyprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-2-(3-METHOXYPROPENYL)-4,4,5,5-TETRAMETHYL-(1,3,2)-DIOXABOROANE
    • 2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-3-Methoxy-1-propenylboronic Acid Pinacol Ester
    • 2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • SY034330
    • FBAOFKFCKHJXRU-UHFFFAOYSA-N
    • 3-methoxy-1-propenylboronic acid pinacol ester
    • MFCD05664297
    • DB-133450
    • 934342-48-0
    • MDL: MFCD05664297
    • Inchi: 1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3
    • InChI Key: FBAOFKFCKHJXRU-UHFFFAOYSA-N
    • SMILES: O1B(C=CCOC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 240.19000
  • Monoisotopic Mass: 198.1427246Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Density: 0.933 g/mL at 25 °C(lit.)
  • Boiling Point: 229-230 °C(lit.)
  • Flash Point: 214 °F
  • Refractive Index: n20/D 1.4430(lit.)
  • PSA: 27.69000
  • LogP: 2.84820

2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi

2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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Additional information on 2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 934342-48-0)

2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known by its CAS number 934342-48-0, is a versatile compound with significant applications in organic synthesis and medicinal chemistry. This compound belongs to the class of boronic esters and is widely used as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique chemical structure and reactivity make it an essential reagent in various synthetic transformations.

The molecular formula of 2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C12H20BO3, and it has a molecular weight of approximately 230.09 g/mol. The compound features a boron atom coordinated to a dioxaborolane ring and a substituted propenyl group with a methoxy functional group. This combination provides the compound with unique electronic and steric properties that are advantageous in various chemical reactions.

In recent years, the use of boronic esters like 2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has gained significant attention in the field of medicinal chemistry. These compounds are often employed in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling reaction is particularly useful in the synthesis of biologically active molecules and pharmaceuticals due to its mild reaction conditions and high functional group tolerance.

The methoxypropenyl substituent in 2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane adds further versatility to its reactivity. The presence of the methoxy group can influence the electronic properties of the molecule, making it more suitable for specific types of reactions. For example, this substituent can enhance the nucleophilicity of the boron atom, facilitating more efficient coupling reactions.

Beyond its use in synthetic chemistry, 2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has shown promise in the development of new pharmaceuticals. Recent studies have explored its potential as a precursor for synthesizing compounds with therapeutic properties. For instance, researchers have utilized this compound to synthesize novel anti-cancer agents and anti-inflammatory drugs. The ability to introduce diverse functional groups through Suzuki-Miyaura coupling reactions makes it a valuable intermediate in drug discovery and development.

The stability and handling properties of 2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are also noteworthy. The compound is generally stable under standard laboratory conditions and can be stored without significant degradation. However, it is important to handle it with care to avoid exposure to moisture and air, as these can affect its reactivity and stability.

In terms of safety and environmental considerations, 2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be handled following standard laboratory safety protocols. Proper personal protective equipment (PPE) should be worn when handling the compound to minimize any potential risks. Additionally, waste disposal should be conducted in accordance with local regulations to ensure environmental safety.

The future prospects for 2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are promising. Ongoing research continues to explore new applications and improvements in its synthesis methods. Advances in catalytic systems and reaction conditions are expected to further enhance its utility in organic synthesis and drug development.

In conclusion, 2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl - 1, 3, 2 - dioxaborolane (CAS No. 934342 - 48 - 0) is a highly valuable compound with a wide range of applications in organic synthesis and medicinal chemistry. Its unique chemical structure and reactivity make it an indispensable tool for researchers working on complex molecule synthesis and drug discovery. As research in this area continues to advance, 2-(3-methoxyprop - 1 - en - 1 - yl) - 4, 4, 5, 5 - tetramethyl - 1, 3, 2 - dioxaborolane is likely to play an increasingly important role in the development of new pharmaceuticals and other advanced materials.

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